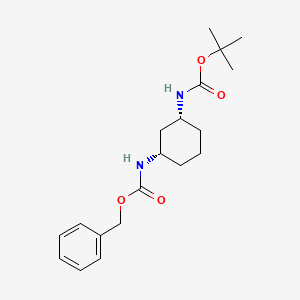

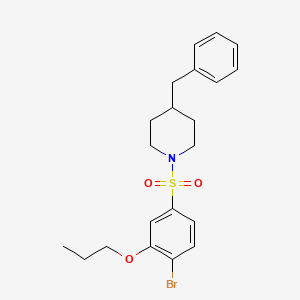

![molecular formula C22H16N2O6 B2413520 2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid CAS No. 632286-84-1](/img/structure/B2413520.png)

2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2’-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid” is a chemical compound . It’s also known as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) .

Synthesis Analysis

The synthesis of DPP derivatives has been described in various studies . For instance, one study synthesized three N-monoalkylated DPP (mDPP) derivatives . Another study described an efficient synthesis of a new DPP scaffold, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP), containing methyl groups at the 3,6-positions .Molecular Structure Analysis

The molecular structure of DPP and its derivatives has been analyzed in several studies . For example, one study refined the crystal structure of a DPP derivative .Chemical Reactions Analysis

DPP and its derivatives have been used in various chemical reactions . For instance, DPP itself has been used to synthesize photoluminescent conjugated polymers .Physical And Chemical Properties Analysis

DPP has a high quantum yield of fluorescence, as well as a high molar decadic absorption coefficient . One study reported the synthesis of yellow-orange crystals of a DPP derivative with a melting point of 180°C .Applications De Recherche Scientifique

Photoluminescent Conjugated Polymers

A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, showcasing their strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Rotational Dynamics in Solvents

Several studies have explored the rotational dynamics of derivatives of 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole in various solvents. Dutt et al. (1999) and (2004) investigated the rotational reorientation times of these compounds in different alcohols, indicating that hydrogen bonding with the solvents affects the rotation of these molecules. This research provides insights into the solute-solvent interactions (Dutt et al., 1999), (Dutt & Ghanty, 2004).

Synthesis and Properties

Colonna et al. (2007) reported on the synthesis and properties of N, N'‑disubstituted derivatives, discussing their absorption and fluorescence properties. This research contributes to the understanding of the chemical characteristics of these compounds (Colonna et al., 2007).

Structural Studies

Li, Larsen, and Brooker (2003) detailed the synthesis and structural analysis of 2,5-disubstituted pyrroles, contributing to the understanding of the molecular structure and tautomers of such compounds (Li, Larsen, & Brooker, 2003).

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(carboxymethyl)-3,6-dioxo-1,4-diphenylpyrrolo[3,4-c]pyrrol-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-15(26)11-23-19(13-7-3-1-4-8-13)17-18(22(23)30)20(14-9-5-2-6-10-14)24(21(17)29)12-16(27)28/h1-10H,11-12H2,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWRWVZFXQEPIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=C(N(C3=O)CC(=O)O)C4=CC=CC=C4)C(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

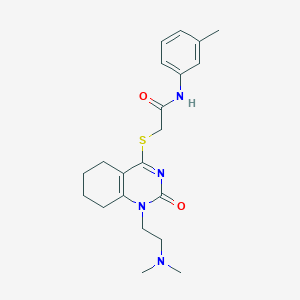

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)

![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)

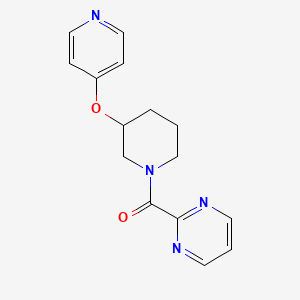

![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)

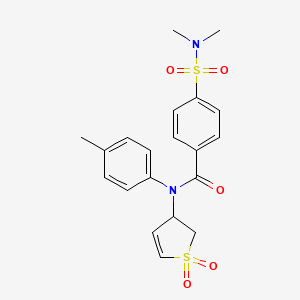

![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)

![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)